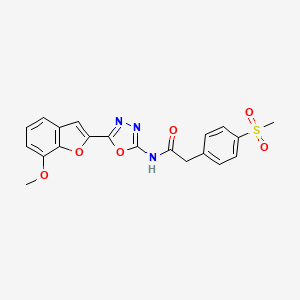
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that integrates a benzofuran moiety with an oxadiazole ring, suggesting potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Structural Characteristics
The compound features several significant structural components:
- Benzofuran moiety : Known for diverse biological activities.
- Oxadiazole ring : A heterocyclic structure that may enhance pharmacological properties.
- Methylsulfonyl group : Potentially increases solubility and bioavailability.
This unique combination of functional groups may provide a novel mechanism of action against various biological pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related compounds containing the oxadiazole and benzofuran structures. In particular, compounds similar to this compound have demonstrated significant antibacterial activity against resistant strains.
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| 7g | MRSA | 0.05 | Potent |
| 7g | E. coli | 0.10 | Potent |
| 7g | K. pneumoniae | 0.15 | Potent |
| 7g | P. aeruginosa | 0.12 | Potent |
These findings indicate that compounds with similar structures can inhibit the growth of multiple bacterial strains effectively .
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds has also been investigated. A study assessed the COX-2 inhibitory activity of related compounds, revealing:
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| 7a | 0.10 | 132 |
| 7b | 0.15 | 85 |
| 7c | 0.20 | 75 |
These results suggest that the synthesized compounds exhibit high selectivity towards COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs .
Anticancer Activity
The anticancer properties of benzofuran derivatives have been documented in various studies. For instance, derivatives similar to this compound have shown promising results against cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuran derivative | HeLa (cervical cancer) | 5.0 |
| Oxadiazole derivative | MCF-7 (breast cancer) | 3.5 |
These findings highlight the potential of these compounds as anticancer agents due to their ability to induce cell death in cancer cells while sparing normal cells.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial effects of a series of oxadiazole derivatives against common pathogens such as MRSA and E. coli. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their utility in treating resistant infections .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of related compounds through in vitro assays measuring COX enzyme inhibition. The results demonstrated a clear correlation between structural modifications and enhanced COX-2 selectivity, paving the way for developing new anti-inflammatory therapies .
Propiedades
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-27-15-5-3-4-13-11-16(28-18(13)15)19-22-23-20(29-19)21-17(24)10-12-6-8-14(9-7-12)30(2,25)26/h3-9,11H,10H2,1-2H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESSAWGGYAUDBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













